molecular formula C5H6N2S2 B2571170 5-Cyclopropyl-1,3,4-thiadiazole-2-thiol CAS No. 66464-83-3

5-Cyclopropyl-1,3,4-thiadiazole-2-thiol

Cat. No. B2571170
CAS RN: 66464-83-3
M. Wt: 158.24
InChI Key: QYZVMNRXWUVKNE-UHFFFAOYSA-N
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Description

“5-Cyclopropyl-1,3,4-thiadiazole-2-thiol” is a chemical compound with the molecular weight of 158.25 . It is a derivative of the 1,3,4-thiadiazole scaffold, which is a five-membered heterocyclic compound . This scaffold includes diverse physicochemical properties and is a mesoionic system associated with discrete regions of positive and negative charges leading to σ and π electrons .


Synthesis Analysis

The synthesis of 1,3,4-thiadiazole molecules involves the reaction of phenylthiosemicarbazide and methoxy cinnamic acid molecules in the presence of phosphorus oxychloride . The synthesized molecules are then characterized using UV, FT-IR, 13 C-NMR, and 1 H-NMR methods .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C5H6N2S2/c8-5-7-6-4 (9-5)3-1-2-3/h3H,1-2H2, (H,7,8) . This indicates the presence of cyclopropyl, thiadiazole, and thiol groups in the molecule.

Scientific Research Applications

Heterocyclic Compounds and Pharmacological Activities

Heterocyclic compounds, including 1,3,4-thiadiazole derivatives, play a crucial role in pharmaceutical chemistry due to their extensive pharmacological activities. These compounds have been identified for their anti-inflammatory, analgesic, antimicrobial, anticonvulsant, antidiabetic, antitumor, and antiviral properties. The presence of the toxophoric N2C2S moiety in these derivatives contributes significantly to their biological activities, making them a focal point in the design of new drugs through the development of hybrid molecules combining different pharmacophoric elements into a single framework (Mishra et al., 2015).

Synthetic Approaches and Biological Significance

The synthesis of 1,3,4-thiadiazolines and related heterocyclic compounds has been a subject of extensive research, highlighting various synthetic methods and their significance in pharmaceutical sciences. These compounds, obtained primarily through the cyclization reactions of thiosemicarbazone, exhibit notable biological activity against different microbial strains, underlining their potential in addressing microbial resistance and developing new antimicrobial agents (Yusuf & Jain, 2014).

Thiadiazole Chemistry and Progress Report

Thiadiazoles represent an important class of heterocyclic compounds with diverse applications in organic synthesis, pharmaceuticals, and biological fields. Their utility as oxidation inhibitors, cyanine dyes, metal chelating agents, and anti-corrosion agents highlights the broad spectrum of thiadiazole chemistry. Researchers globally are focusing on this moiety due to its wide-ranging applications, offering insights into the development of new thiadiazole compounds with improved efficacy and safety (Asif, 2016).

Pharmacological Potential of 1,3,4-Thiadiazole Derivatives

The pharmacological potential of 1,3,4-thiadiazole derivatives is vast, with compounds exhibiting antimicrobial, anti-inflammatory, analgesic, antitumor, antitubercular, and antiviral activities. The combination of the 1,3,4-thiadiazole core with various heterocycles often results in a synergistic effect, enhancing pharmacological activity. This makes 1,3,4-thiadiazole derivatives important scaffolds for developing new therapeutic molecules (Lelyukh, 2019).

Biochemical Analysis

Biochemical Properties

1,3,4-thiadiazole derivatives have been shown to disrupt processes related to DNA replication . This suggests that 5-Cyclopropyl-1,3,4-thiadiazole-2-thiol may interact with enzymes, proteins, and other biomolecules involved in DNA replication.

Molecular Mechanism

Molecular modeling studies of 1,3,4-thiadiazole derivatives have spotlighted the anchoring role of the 1,3,4-substituted-thiadiazole moiety in bonding and hydrophobic interaction with key amino acid residues . This suggests that this compound may exert its effects at the molecular level through similar interactions.

Metabolic Pathways

Heterocyclic thiols can undergo S-methylation catalyzed by the drug-metabolizing enzyme thiopurine S-methyltransferase . This suggests that this compound may be involved in similar metabolic pathways.

properties

IUPAC Name

5-cyclopropyl-3H-1,3,4-thiadiazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2S2/c8-5-7-6-4(9-5)3-1-2-3/h3H,1-2H2,(H,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYZVMNRXWUVKNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NNC(=S)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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